methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate

Vue d'ensemble

Description

. It is a derivative of metrifonate, a well-known organophosphate compound. Desmethylmetrifonate is primarily used as a reference standard in pharmaceutical applications .

Méthodes De Préparation

The synthesis of desmethylmetrifonate involves the reaction of trichloroacetaldehyde with dimethyl phosphite under controlled conditions. The reaction typically proceeds as follows:

Synthetic Route: Trichloroacetaldehyde is reacted with dimethyl phosphite in the presence of a base, such as sodium hydroxide, to yield desmethylmetrifonate.

Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.

Industrial production methods for desmethylmetrifonate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Desmethylmetrifonate undergoes several types of chemical reactions, including:

Oxidation: Desmethylmetrifonate can be oxidized to form corresponding phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert desmethylmetrifonate to its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohol derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate is primarily utilized as an insecticide and acaricide . Its efficacy in controlling various pests makes it a valuable tool in agricultural practices. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses in insects. This overstimulation results in paralysis and death of the target pests.

Safety and Toxicological Considerations

The use of this compound is associated with safety concerns typical of organophosphate compounds. Potential toxicity can affect humans and animals if the compound is ingested, inhaled, or absorbed through the skin. Symptoms of exposure include nausea, dizziness, muscle weakness, and respiratory issues.

Handling Precautions

- Personal Protective Equipment (PPE) : Researchers and agricultural workers must adhere to strict safety protocols when handling this compound to mitigate risks associated with exposure.

- Regulatory Compliance : Compliance with local regulations regarding the use of pesticides is essential to ensure safe application practices.

Research Findings and Case Studies

Several studies have investigated the effects and applications of this compound:

Efficacy Studies

Research has demonstrated that this compound effectively controls pest populations in various agricultural settings. Field trials indicate significant reductions in pest numbers when applied according to recommended dosages.

Environmental Impact Assessments

Studies assessing the environmental impact of this compound have shown that while it is effective as an insecticide, its persistence in the environment necessitates careful management to prevent potential ecological harm.

Mécanisme D'action

The mechanism of action of desmethylmetrifonate involves its interaction with specific molecular targets, primarily enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, desmethylmetrifonate increases the levels of acetylcholine, leading to enhanced cholinergic transmission .

Comparaison Avec Des Composés Similaires

Desmethylmetrifonate is structurally similar to other organophosphate compounds, such as metrifonate and trichlorfon. it has unique properties that distinguish it from these compounds:

Metrifonate: While metrifonate is a prodrug that is converted to dichlorvos in the body, desmethylmetrifonate is not metabolized in the same way and has a different mechanism of action.

Trichlorfon: Trichlorfon is another organophosphate compound with insecticidal properties.

Similar compounds include:

- Metrifonate

- Trichlorfon

- Dichlorvos

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Activité Biologique

Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate, commonly known as trichlorfon, is a phosphonate compound with significant biological activity. This article explores its biological effects, mechanisms of action, toxicological profiles, and applications in various fields.

Overview of Trichlorfon

Trichlorfon is primarily used as an insecticide and acaricide in agricultural practices. It acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Elevated levels of acetylcholine due to AChE inhibition can lead to overstimulation of the nervous system in pests and mammals alike.

Trichlorfon undergoes metabolic conversion in biological systems. Key metabolic pathways include:

- Hydrolysis : The methyl ester linkages are hydrolyzed, leading to the formation of various metabolites such as dichlorvos and dimethyl phosphate.

- Enzymatic Activity : Studies indicate that trichlorfon can be metabolized by rat brain homogenates, resulting in multiple acidic and non-acidic metabolites .

Toxicological Evaluation

The toxicity of trichlorfon has been extensively studied. Key findings include:

- Acute Toxicity : Ingested trichlorfon is rapidly absorbed and distributed in mammals. For instance, after administering 125 mg/kg to mice, significant levels of dichlorvos were detected in the brain within minutes .

- Cholinesterase Inhibition : Chronic exposure leads to a dose-dependent reduction in plasma and erythrocyte cholinesterase activities . This inhibition can result in symptoms such as muscle twitching, respiratory distress, and even death in severe cases.

Case Studies

Several studies have highlighted the biological effects of trichlorfon:

- Neurotoxicity in Rodents : A study administered varying doses of trichlorfon to B6C3F1 mice over 13 weeks. The results showed reduced body weights and decreased motor activity at higher doses (1700-5000 mg/kg) alongside significant cholinesterase inhibition .

- Metabolism Studies : Research involving the administration of radiolabeled trichlorfon revealed that approximately 75-85% of the compound was excreted in urine within 24 hours as various metabolites, including dimethyl phosphate and phosphoric acid .

Biological Activity Data Table

| Parameter | Value/Observation |

|---|---|

| LD50 (mouse) | 125 mg/kg |

| Cholinesterase Inhibition | Dose-dependent reduction |

| Major Metabolites | Dichlorvos, Dimethyl phosphate |

| Excretion Rate | 75-85% within 24 hours |

Applications

Trichlorfon is utilized not only as an agricultural pesticide but also has potential therapeutic applications due to its biological activity:

Propriétés

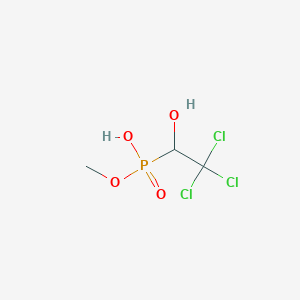

IUPAC Name |

methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPHBRHXSUAGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C(Cl)(Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55869-01-7 (hydrochloride salt) | |

| Record name | Desmethyl-trichlorfon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301028614 | |

| Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-31-1 | |

| Record name | Desmethyl-trichlorfon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODESMETHYLMETRIFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.